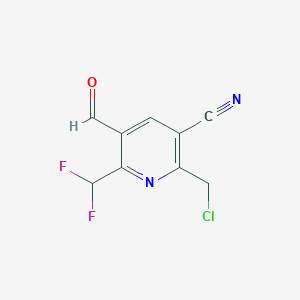
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is a complex organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a chloromethyl group, a cyano group, and a difluoromethyl group attached to a pyridine ring, along with a carboxaldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridine derivative, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the intermediate compound to introduce the carboxaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: Lacks the chloromethyl, cyano, and difluoromethyl groups.
3-Cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde: Lacks the chloromethyl group.
2-(Chloromethyl)-3-cyano-5-carboxaldehyde: Lacks the difluoromethyl group.
Uniqueness
2-(Chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-5-carboxaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and difluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its application in various research fields.
Properties
Molecular Formula |
C9H5ClF2N2O |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)-5-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5ClF2N2O/c10-2-7-5(3-13)1-6(4-15)8(14-7)9(11)12/h1,4,9H,2H2 |
InChI Key |
CTANFWVGQBTRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)CCl)C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


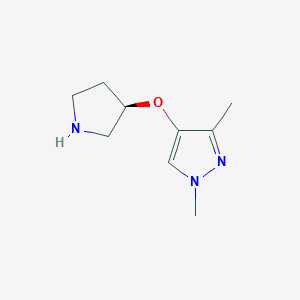
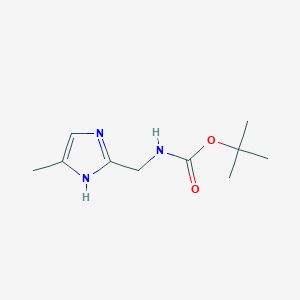
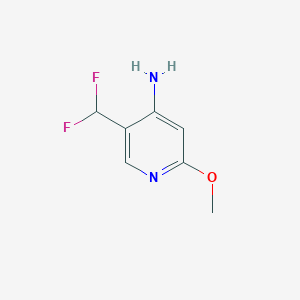
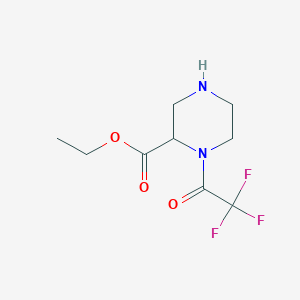

![Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11778057.png)
![4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11778061.png)
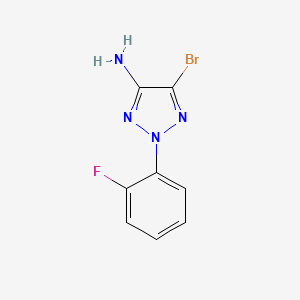
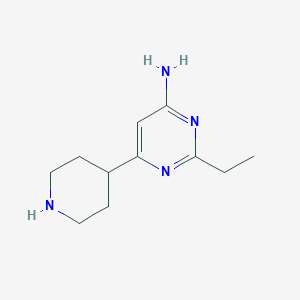
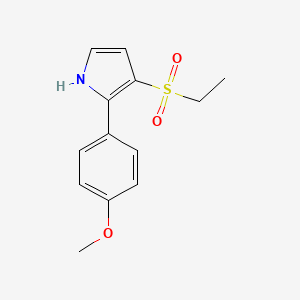
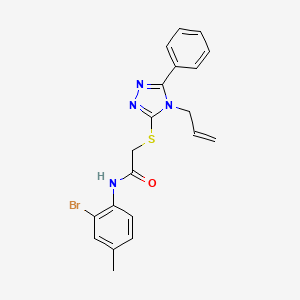

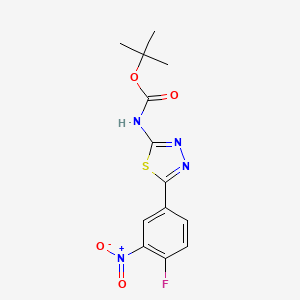
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)
